ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative with a unique structural framework. The compound features a quinoline core substituted with a fluorine atom at position 7, a methoxy group at position 6, a propynyl group at position 1, and an ester moiety at position 2. These substitutions are critical for modulating its physicochemical and biological properties, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
ethyl 7-fluoro-6-methoxy-4-oxo-1-prop-2-ynylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-4-6-18-9-11(16(20)22-5-2)15(19)10-7-14(21-3)12(17)8-13(10)18/h1,7-9H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWJPROBLYKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Position 6 : Methoxy substitution (target) vs. hydrogen (ciprofloxacin) or halogens (e.g., difluoro in ) can alter electron distribution, affecting DNA gyrase binding .
- Position 7: Fluoro (target) vs. chloro () substitutions influence antibacterial spectrum; fluoroquinolones generally exhibit broader Gram-negative coverage .
Physicochemical Properties
Notes:
- The methoxy group in the target compound may reduce acidity (pKa ~6.5) compared to carboxylic acid derivatives (e.g., 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid, pKa ~1.17) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
